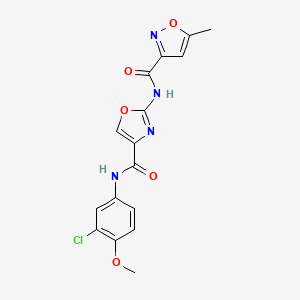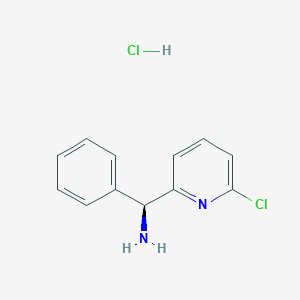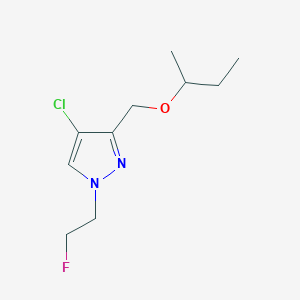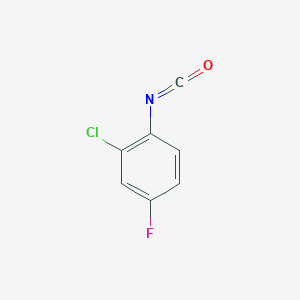
N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structures, and potential biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related N-aryl oxalamides has been described as efficient and straightforward, particularly under metal-free conditions in water. This method involves the use of 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, elemental sulfur, and water, suggesting that a similar approach could potentially be adapted for the synthesis of the compound of interest . Additionally, the synthesis of other related compounds, such as N-(p-chlorobenzylamide) derivatives, has been reported, which could provide a foundation for the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . These compounds exhibit specific conformations, such as half-chair, and are stabilized by intramolecular and intermolecular hydrogen bonding interactions. The molecular structure of "this compound" would likely also be characterized by similar techniques to determine its conformation and stabilization mechanisms.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide insights into the reactivity of similar compounds. For instance, the synthesis of N-aryl oxalamides involves cascade reactions, including thioamidation and cyclocondensation, followed by hydrolysis . These reactions could be relevant to understanding the chemical behavior of "this compound" in various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their molecular structures and synthesis methods. For example, the crystal structure of a related compound indicates a specific spatial arrangement and potential for hydrogen bonding, which can influence its solubility, melting point, and other physical properties . The compound of interest would similarly require analysis of its physical and chemical properties to fully understand its potential applications and behavior in different environments.
Relevant Case Studies
The papers provide case studies of the biological activities of related compounds, such as antagonism at NMDA receptor subtypes and aphicidal and antifungal activities . These studies suggest that "this compound" could also possess biological activities that may be of interest in pharmaceutical or agricultural applications. Further research and case studies would be necessary to explore these possibilities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Anti-Tumor Agents
Recent studies have explored the synthesis and characterization of bis-pyrazolyl-thiazoles, which incorporate the thiophene moiety, as potent anti-tumor agents. These compounds, synthesized through reactions involving thiophen-2-yl groups, have shown promising activities against specific cell lines, indicating their potential in cancer research and treatment (Gomha, Edrees, & Altalbawy, 2016).
Novel Synthetic Approaches in Medicinal Chemistry
Innovative synthetic methods have been developed for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are critical in medicinal chemistry. This approach opens new avenues for synthesizing a range of derivatives, potentially useful in various pharmacological applications (Mamedov et al., 2016).
Catalyst Development in Organic Chemistry
The use of thiophen-2-ylmethyl oxalamide in catalysis has been documented, particularly in coupling reactions of (hetero)aryl chlorides and amides. This research contributes to advancements in organic synthesis techniques, providing more efficient and versatile methods for forming chemical bonds (De, Yin, & Ma, 2017).
Photodynamic Therapy in Cancer Treatment
The photodynamic therapy (PDT) potential of meso-tetra(hydroxyphenyl)chlorin in cancer treatment is another significant area of research. Understanding the excited-state dynamics of these compounds is crucial for developing more effective PDT methods (Howe, Suchetat, Einarsdóttir, & Zhang, 1999).
Antimalarial Drug Synthesis
The synthesis of derivatives that have shown significant antimalarial activity is an important research area. These compounds, with specific structural features, have demonstrated efficacy against resistant strains of malaria, thus contributing to the field of tropical medicine (Werbel et al., 1986).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-5-2-1-4-12(14)10-21-18(24)19(25)22-11-13-7-8-16(27-13)17(23)15-6-3-9-26-15/h1-9,17,23H,10-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSOYYSVVDNRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2505636.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)

![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)



![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)
